3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3S/c21-17-6-5-16(13-18(17)22)30(27,28)25-15-3-1-14(2-4-15)19-7-8-20(24-23-19)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKADVGGEYVDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves several steps, typically starting with the preparation of the core pyridazine structure. The synthetic route often includes:
Formation of the pyridazine core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated pyridazine with morpholine.
Attachment of the benzenesulfonamide moiety: This is typically done through a sulfonation reaction, where the sulfonamide group is introduced to the aromatic ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound acts as an inhibitor, binding to the active site of the target molecule and preventing its normal function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
3,4-Dichloro-N-(4-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS: 898438-82-9)
Structural Differences :
- Heterocyclic Core: The quinazolinone (2-methyl-4-oxoquinazolin-3(4H)-yl) replaces the morpholinopyridazine group. Quinazolinones are planar, aromatic systems with hydrogen-bonding capabilities, whereas morpholinopyridazine combines a six-membered pyridazine ring with a morpholine oxygen, enhancing polarity.
- Substituents : Both compounds share the 3,4-dichlorobenzenesulfonamide backbone but differ in heterocyclic substituents.
Physicochemical Properties :
Functional Implications :
- The quinazolinone’s carbonyl group may facilitate interactions with enzymatic active sites (e.g., kinases or proteases). In contrast, the morpholinopyridazine group could improve solubility due to the morpholine oxygen’s hydrophilic nature.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Isopropylbenzenesulfonamide
Structural Differences :
- Heterocyclic Core : A pyrazolo[3,4-d]pyrimidine replaces the pyridazine-morpholine system. Pyrazolopyrimidines are purine mimics, often used in kinase inhibitors.
- Halogenation : Fluorine substituents (5-fluoro, 3-fluorophenyl) contrast with the dichloro substitution in the target compound. Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets.
Functional Implications :
3-Chloro-N-Phenyl-Phthalimide
Structural Differences :
- Core Structure : A phthalimide lacking the sulfonamide group but featuring a chloro-substituted isoindoline-1,3-dione.
- Applications : Primarily used in polymer synthesis (e.g., polyimides), highlighting divergent applications compared to the sulfonamide-based target compound.
Functional Implications :
- The chloro substituent’s electronic effects (e.g., electron-withdrawing) may parallel those in the 3,4-dichlorobenzenesulfonamide backbone, but the absence of a sulfonamide limits direct pharmacological comparisons.
Biological Activity
3,4-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 428.3 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly as an enzyme inhibitor.
The primary mechanism of action for this compound involves its interaction with specific enzymes or receptors. It acts as an inhibitor by binding to the active sites of target proteins, thereby disrupting normal biological pathways. This inhibition can lead to various therapeutic effects, making it a candidate for further research in drug development.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Cardiovascular Effects : Similar sulfonamide derivatives have demonstrated effects on cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, studies have indicated that certain benzenesulfonamides can decrease coronary resistance in isolated rat heart models . This suggests potential applications in treating cardiovascular diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives:
- Inhibition Studies : Research has shown that related sulfonamides can act as effective inhibitors of various enzymes involved in disease pathways. For example, sulfonamides have been documented to inhibit carbonic anhydrase, which is relevant for conditions like glaucoma and edema .
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have illustrated the binding affinities of this compound to target proteins. These studies provide insights into the potential interactions at the molecular level and support further experimental validation .
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with other related compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 2-Hydrazinocarbonyl-benzenesulfonamide | Inhibitor of carbonic anhydrase | |
| 4-(2-aminoethyl)-benzenesulfonamide | Decreases coronary resistance | |
| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
